Tenitramine
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Overview
Description
Tenitramine is an organic compound belonging to the class of alkyl nitrates. It is known for its potent vasodilatory properties, which make it useful in medical applications such as the treatment of angina pectoris. The chemical formula for this compound is C₁₀H₂₀N₆O₁₂, and it is characterized by the presence of multiple nitrate groups attached to an alkyl chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tenitramine can be synthesized through the reaction of ethylenediamine with haloethyl-nitrate. The reaction can be carried out in the presence or absence of a solvent, and typically involves temperatures ranging from -5°C to 100°C. The process may also include an acceptor for the hydrogen halide formed during the reaction .
Industrial Production Methods: The industrial preparation of this compound involves the same basic reaction but is optimized for high yields and purity. The process is scalable and can be conducted with or without solvents, depending on the desired outcome. The product obtained is extremely pure and stable, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Tenitramine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various nitrogen oxides.
Reduction: The compound can be reduced to form amines and other nitrogen-containing compounds.
Substitution: this compound can participate in substitution reactions where nitrate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases.
Major Products: The major products formed from these reactions include various nitrogen oxides, amines, and substituted alkyl nitrates .
Scientific Research Applications
Tenitramine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrate chemistry.
Biology: Investigated for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Utilized in the treatment of angina pectoris due to its vasodilatory properties.
Industry: Employed in the manufacture of explosives and other nitrate-based products
Mechanism of Action
Tenitramine exerts its effects primarily through the release of nitric oxide (NO), which causes vasodilation and relaxation of smooth muscle cells. The compound interacts with molecular targets such as guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent muscle relaxation .
Comparison with Similar Compounds
Pentaerythritol tetranitrate (PETN): Another nitrate ester with similar vasodilatory properties.
Nitroglycerin: Widely used in the treatment of angina pectoris and shares a similar mechanism of action.
Isosorbide dinitrate: Another nitrate compound used for its vasodilatory effects
Uniqueness: Tenitramine is unique in its longer duration of action compared to other nitrate esters. This makes it particularly useful in medical applications where sustained vasodilation is required .
Properties
CAS No. |
21946-79-2 |
---|---|
Molecular Formula |
C10H20N6O12 |
Molecular Weight |
416.30 g/mol |
IUPAC Name |
2-[2-[bis(2-nitrooxyethyl)amino]ethyl-(2-nitrooxyethyl)amino]ethyl nitrate |
InChI |
InChI=1S/C10H20N6O12/c17-13(18)25-7-3-11(4-8-26-14(19)20)1-2-12(5-9-27-15(21)22)6-10-28-16(23)24/h1-10H2 |
InChI Key |
DLDKCSIJFIPYRK-UHFFFAOYSA-N |
SMILES |
C(CN(CCO[N+](=O)[O-])CCO[N+](=O)[O-])N(CCO[N+](=O)[O-])CCO[N+](=O)[O-] |
Canonical SMILES |
C(CN(CCO[N+](=O)[O-])CCO[N+](=O)[O-])N(CCO[N+](=O)[O-])CCO[N+](=O)[O-] |
21946-79-2 | |
Synonyms |
N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediaminetetranitrate tenitramine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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